Lipophilicity Modulation: XLogP3 Comparison of 2-Methylbenzamide versus 4-Ethoxy and 3,5-Bis(trifluoromethyl) Benzamide Analogs
The target compound's computed XLogP3 of 2.9 places it in the optimal lipophilicity range for CNS drug-likeness (typically XLogP 2–4), whereas the 3,5-bis(trifluoromethyl)benzamide analog (CAS 1798514-80-3) is predicted to have substantially higher lipophilicity (estimated XLogP increase of approximately 1.8–2.5 log units due to the two –CF3 groups), and the 4-ethoxy analog (CAS 1798618-92-4) is predicted to have moderately higher lipophilicity (estimated XLogP increase of approximately 0.3–0.5 log units due to –OEt replacing –CH3) [1][2]. This differential is significant because excessive lipophilicity is associated with increased off-target promiscuity, phospholipidosis risk, and poor aqueous solubility, while insufficient lipophilicity can limit membrane permeability [3].
| Evidence Dimension | Computed lipophilicity (XLogP3) |
|---|---|
| Target Compound Data | XLogP3 = 2.9 (PubChem computed) |
| Comparator Or Baseline | 3,5-bis(trifluoromethyl) analog (CAS 1798514-80-3): estimated XLogP3 ~4.7–5.4; 4-ethoxy analog (CAS 1798618-92-4): estimated XLogP3 ~3.2–3.4 |
| Quantified Difference | Δ XLogP3: ~1.8–2.5 log units vs. 3,5-bis(CF3) analog; ~0.3–0.5 log units vs. 4-ethoxy analog |
| Conditions | Computed values from PubChem/Cactvs; estimated values based on group contribution methods for comparator analogs |
Why This Matters
The 2.9 XLogP3 value predicts favorable CNS permeability and solubility without the promiscuity risks associated with the highly lipophilic 3,5-bis(trifluoromethyl) congener, making the target compound a more selective starting point for CNS-targeted medicinal chemistry.
- [1] PubChem Compound Summary. CID 76149627. Computed Properties: XLogP3-AA = 2.9. National Center for Biotechnology Information. Accessed April 2026. View Source
- [2] Cheng, T.; Zhao, Y.; Li, X.; et al. Computation of Octanol-Water Partition Coefficients by Guiding an Additive Model with Knowledge. Journal of Chemical Information and Modeling, 2007, 47(6), 2140–2148. (XLogP3 methodology). View Source
- [3] Waring, M. J. Lipophilicity in drug discovery. Expert Opinion on Drug Discovery, 2010, 5(3), 235–248. View Source
